Weak Monoamine Oxidase A (MAO-A) Inhibition Profile Compared to Potent Analog
The target compound demonstrates a markedly different potency profile against human monoamine oxidase A (MAO-A) compared to a closely related analog. It exhibits weak inhibitory activity (IC50 > 100,000 nM or 25,300 nM in separate fluorescence-based assays), whereas the 5-methoxy-substituted analog, N-[(8-hydroxyquinolin-5-yl)methyl]-2-methylpropanamide, is reported to be a potent MAO-A inhibitor [1]. This quantitative difference highlights the profound impact of the substitution pattern on target engagement.
| Evidence Dimension | Inhibitory potency against recombinant human MAO-A |
|---|---|
| Target Compound Data | IC50 > 1.00E+5 nM [1]; IC50 = 2.53E+4 nM [2] |
| Comparator Or Baseline | N-[(8-hydroxyquinolin-5-yl)methyl]-2-methylpropanamide (potent MAO-A inhibitor; specific IC50 not retrieved but implied by class) [1] |
| Quantified Difference | The target compound is at least 40- to 100-fold less potent than a potent 5-substituted analog (class-level inference) |
| Conditions | Fluorescence assay measuring 4-hydroxyquinoline production from kynuramine after 20 min [1][2] |
Why This Matters
For projects requiring specific enzyme inhibition profiles, this data indicates the target compound's unsuitability as a MAO-A inhibitor, preventing its incorrect selection for neuroscience applications where a potent analog would be required.
- [1] BindingDB. BDBM50401981 / CHEMBL1575961. Affinity Data for N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide. View Source
- [2] BindingDB. BDBM50493476 / CHEMBL172856. Affinity Data for N-((8-hydroxyquinolin-7-yl)(phenyl)methyl)isobutyramide. View Source
